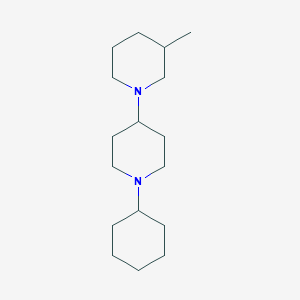
1'-cyclohexyl-3-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is a complex organic compound characterized by its unique structure, which includes a bipiperidinyl core substituted with a cyclohexyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidinyl Core: The bipiperidinyl core can be synthesized through a series of cyclization reactions starting from simple amines.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexyl halides under basic conditions.
Methylation: The final step involves the methylation of the bipiperidinyl core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
[1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
Medically, [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidinyl, 1’-cyclohexyl-: Lacks the methyl group, which may affect its binding affinity and biological activity.
1,4’-Bipiperidinyl, 1’-methyl-: Lacks the cyclohexyl group, potentially altering its chemical properties and reactivity.
1,4’-Bipiperidinyl, 1’-cyclohexyl-2-methyl-: Similar structure but with a different substitution pattern, which can influence its overall behavior.
Uniqueness
The unique combination of the cyclohexyl and methyl groups in [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H32N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C17H32N2/c1-15-6-5-11-19(14-15)17-9-12-18(13-10-17)16-7-3-2-4-8-16/h15-17H,2-14H2,1H3 |
InChI Key |
HDWPVODJKJVUIP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
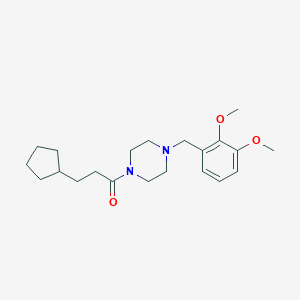
![2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B247497.png)
![4-{[4-(BENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL](/img/structure/B247499.png)
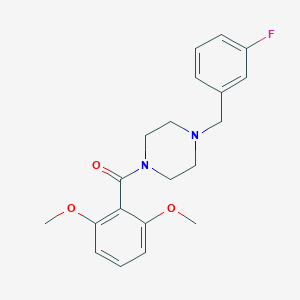
![(2-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B247502.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)
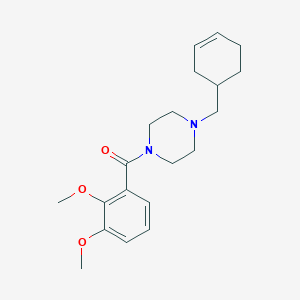
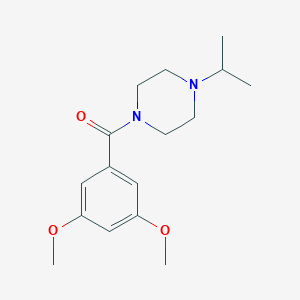
![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)
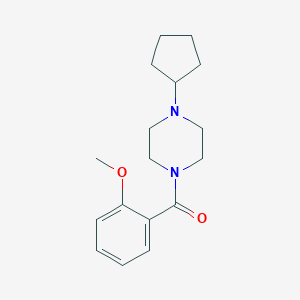
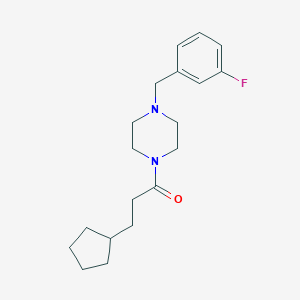
![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
